

3-(Aminomethyl)phenol: A Versatile Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 3-(Aminomethyl)phenol

Cat. No.: B046038

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Introduction: **3-(Aminomethyl)phenol**, a simple aromatic amine, serves as a crucial building block in the synthesis of a diverse array of pharmacologically active molecules. Its unique structural features, comprising a phenol, a benzene ring, and an aminomethyl group, provide a versatile platform for the development of drugs targeting a wide range of therapeutic areas. This document provides a detailed overview of the applications of **3-(aminomethyl)phenol** in medicinal chemistry, complete with experimental protocols for the synthesis and biological evaluation of key derivatives, quantitative pharmacological data, and visual representations of relevant signaling pathways and experimental workflows.

Applications in Drug Discovery and Development

The **3-(aminomethyl)phenol** moiety is a key pharmacophore in several approved drugs and clinical candidates. Its ability to participate in various chemical transformations allows for the facile introduction of diverse functionalities, leading to compounds with optimized potency, selectivity, and pharmacokinetic profiles. Notable applications include the development of analgesics, neuroprotective agents, and antioxidants.

Key Therapeutic Areas:

- **Analgesia:** The phenol group can mimic the phenolic moiety of endogenous opioids, while the aminomethyl group allows for the introduction of substituents that modulate receptor affinity and selectivity. A prominent example is Tapentadol, a centrally acting analgesic with a dual mechanism of action.

- **Neuroprotection:** Derivatives of **3-(aminomethyl)phenol** have shown promise in the treatment of neurodegenerative diseases. The antioxidant properties of the phenol group, combined with the ability to introduce other neuroprotective pharmacophores, have led to the development of compounds like Edaravone, a free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.
- **Antioxidant and Anti-inflammatory Activity:** The phenolic hydroxyl group is a well-known scavenger of reactive oxygen species (ROS), making this scaffold a valuable starting point for the design of novel antioxidants and anti-inflammatory agents.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for prominent drugs and derivatives synthesized using the **3-(aminomethyl)phenol** scaffold or its bioisosteres.

| Compound | Target(s) | Parameter | Value | Reference(s) |
|----------------------------------|------------------------------|----------------------|----------------------|--------------|
| Tapentadol | μ -Opioid Receptor (MOR) | Ki | 0.1 μ M (100 nM) | [1][2] |
| Norepinephrine Transporter (NET) | Ki | 0.5 μ M (500 nM) | [1][2] | |
| μ -Opioid Receptor (MOR) | EC50 | 1.8 μ M | [3] | |
| Norepinephrine Transporter (NET) | EC50 | 2.3 μ M | [3] | |
| Morphine | μ -Opioid Receptor (MOR) | Ki | 2.2 nM | [4] |
| Edaravone | Free Radical Scavenger | - | - | - |

Table 1: Receptor Binding Affinities and Potencies of Tapentadol and Morphine. This table provides a comparison of the binding affinities (Ki) and potencies (EC50) of Tapentadol and the

classic opioid, Morphine, for their primary targets.

| Compound/Derivative | Assay | IC50 Value (µg/mL) | Reference(s) |
|-------------------------------|---|--------------------|--------------|
| Edaravone | Hydrogen Peroxide Scavenging Assay (HPSA) | > 25 | [5] |
| DPPH Radical Scavenging Assay | ~20 | [5] | |
| ABTS Radical Scavenging Assay | < 10 | [5] | |
| Edaravone Derivative 2 | HPSA | < 10 | [5] |
| DPPH Assay | ~20 | [5] | |
| ABTS Assay | > 25 | [5] | |
| Edaravone Derivative 3 | HPSA | < 10 | [5] |
| DPPH Assay | ~20 | [5] | |
| ABTS Assay | > 25 | [5] | |
| Ascorbic Acid (Standard) | HPSA | 24.84 | [5] |

Table 2: Antioxidant Activity of Edaravone and its Derivatives. This table presents the half-maximal inhibitory concentration (IC50) values for Edaravone and two of its derivatives in various antioxidant assays, with Ascorbic Acid as a standard for comparison.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key drugs derived from precursors related to **3-(aminomethyl)phenol** and for relevant biological assays.

Synthesis Protocols

Protocol 1: Synthesis of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)

This protocol describes the synthesis of Edaravone via the Knorr pyrazole synthesis, reacting phenylhydrazine with ethyl acetoacetate.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- Phenylhydrazine
- Ethyl acetoacetate
- Ethanol (optional, as solvent)
- Water
- Sodium hydroxide (for neutralization if starting from phenylhydrazine hydrochloride)
- Diethyl ether or n-hexane (for precipitation/washing)
- Hydrochloric acid or Acetic acid (as catalyst, optional)

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine equimolar amounts of phenylhydrazine and ethyl acetoacetate. The reaction can be performed neat or in a solvent like ethanol. A catalytic amount of acid (e.g., acetic acid) can be added.
- **Reaction:** Heat the mixture to reflux (around 135-145°C if neat) for 1 to 3 hours. The reaction is exothermic.
- **Isolation of Crude Product:** After cooling the reaction mixture to room temperature, a viscous syrup will form. Add diethyl ether or n-hexane and stir vigorously to induce precipitation of the crude product.
- **Filtration and Washing:** Filter the solid product using a Büchner funnel and wash thoroughly with diethyl ether or n-hexane to remove unreacted starting materials and byproducts.

- Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to effect crystallization.
- Drying: Filter the purified crystals and dry them in a desiccator under vacuum.

Protocol 2: Synthesis of Tapentadol Hydrochloride

This multi-step synthesis starts from 3-methoxypropiophenone and involves a stereoselective Mannich reaction followed by Grignard reaction, deoxygenation, and demethylation.

Step 1: Mannich Reaction

- React 1-(3-methoxyphenyl)propan-1-one with paraformaldehyde and dimethylamine hydrochloride in a suitable solvent (e.g., ethanol) with catalytic acid to form the Mannich base, (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one.

Step 2: Grignard Reaction

- Treat the Mannich base with ethylmagnesium bromide in an ethereal solvent like THF. This reaction stereoselectively adds an ethyl group to the carbonyl carbon, forming the tertiary alcohol, (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol.

Step 3: Deoxygenation

- The tertiary alcohol is converted to a leaving group (e.g., by reaction with thionyl chloride) and then reduced to remove the hydroxyl group. This step yields (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine.

Step 4: Demethylation and Salt Formation

- The methoxy group is cleaved using a demethylating agent like methionine in methanesulfonic acid to yield the free phenol, Tapentadol.[\[11\]](#)[\[12\]](#)
- The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Biological Assay Protocols

Protocol 3: MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic or cytoprotective effects of compounds on cultured cells.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- 96-well cell culture plates
- Cultured cells (e.g., neuronal cells for neuroprotection studies)
- Cell culture medium
- Test compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24-48 hours). Include vehicle-treated control wells.
- **MTT Addition:** Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Read the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Protocol 4: Nitric Oxide (NO) Production Assay in BV-2 Microglial Cells

This assay measures the anti-inflammatory potential of compounds by quantifying their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Materials:

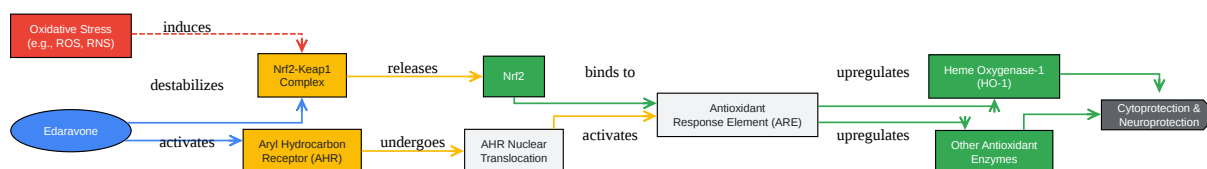
- BV-2 microglial cells
- 96-well cell culture plates
- Cell culture medium
- Lipopolysaccharide (LPS)
- Test compounds
- Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
- Sodium nitrite standard solution

Procedure:

- **Cell Seeding and Treatment:** Seed BV-2 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with test compounds for 1 hour before stimulating with LPS (e.g., 1 µg/mL).
- **Incubation:** Incubate the cells for 24-48 hours to allow for NO production.
- **Sample Collection:** Collect the cell culture supernatant from each well.
- **Griess Reaction:** Mix an equal volume of the supernatant with the Griess Reagent in a new 96-well plate.
- **Absorbance Measurement:** After a short incubation period at room temperature, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.

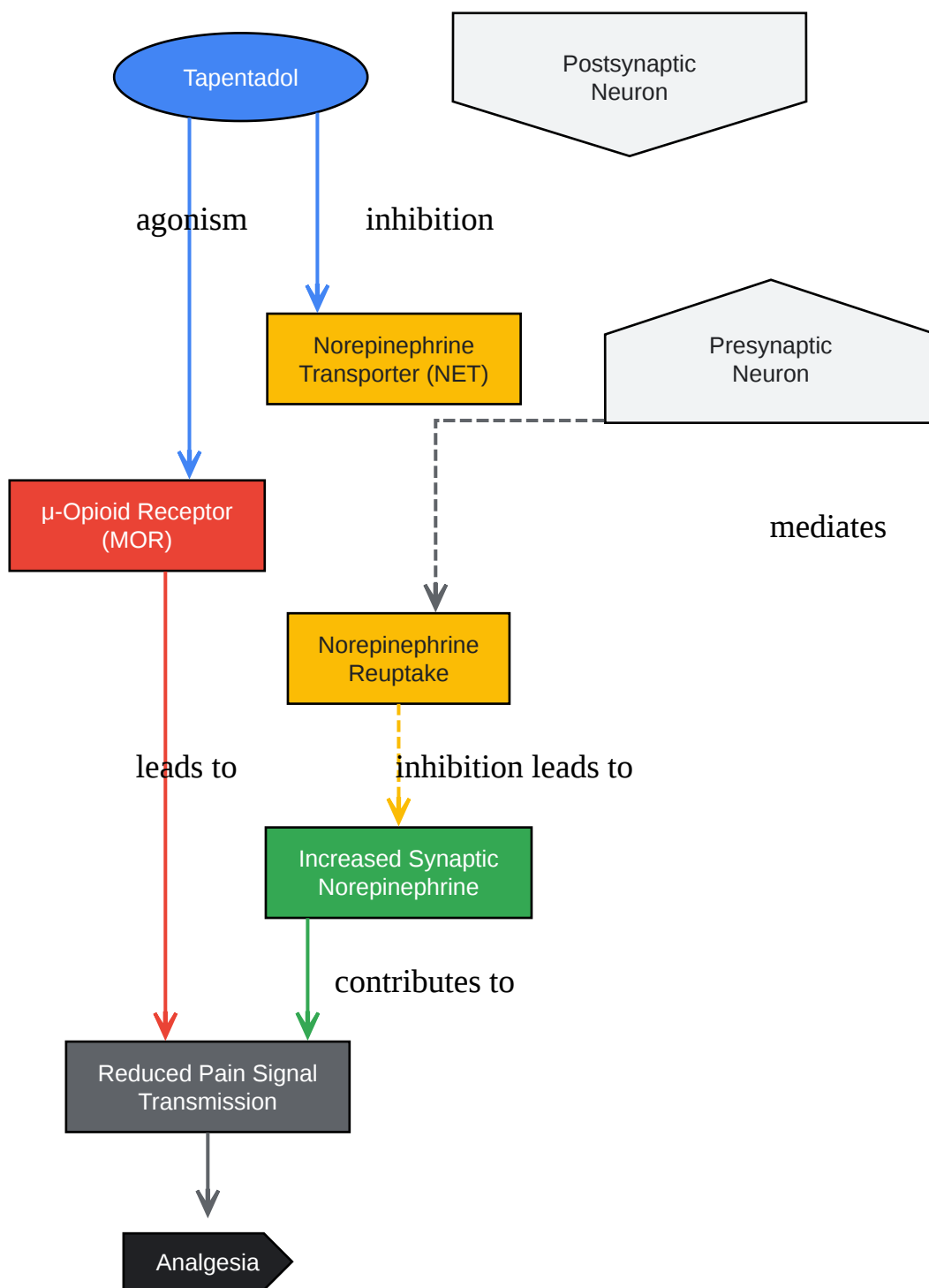
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for the evaluation of **3-(aminomethyl)phenol** derivatives.



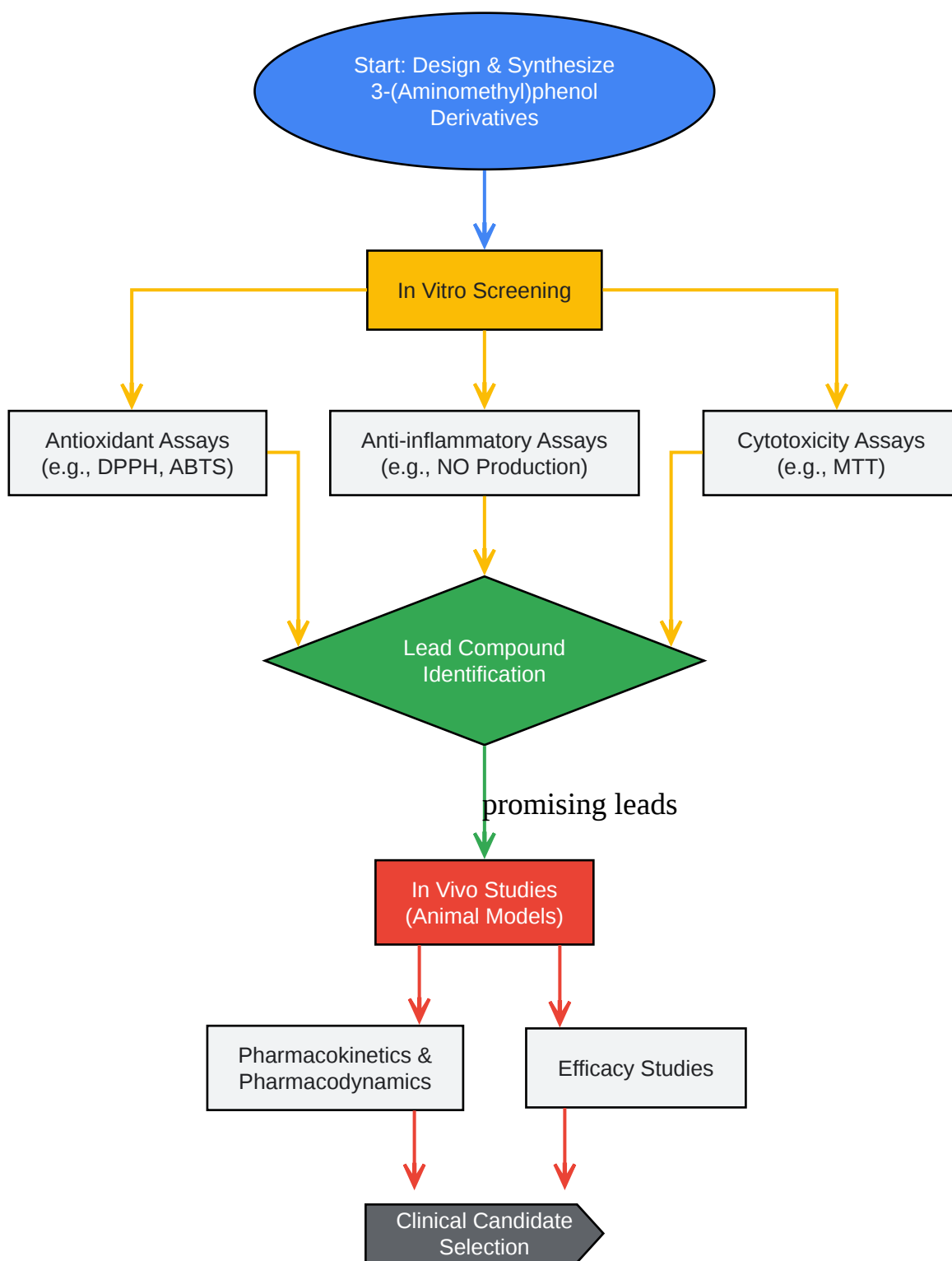
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Caption: Edaravone's neuroprotective signaling pathways.



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Caption: Dual mechanism of action of Tapentadol.



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Caption: General workflow for drug discovery.

Conclusion

3-(Aminomethyl)phenol has proven to be a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the ability to readily modify its core structure have enabled the development of important drugs with diverse pharmacological activities. The examples of Tapentadol and Edaravone highlight the successful translation of this scaffold from a simple chemical entity to clinically effective therapeutics. The provided protocols and data serve as a resource for researchers in the field of drug discovery and development, facilitating further exploration of the potential of **3-(aminomethyl)phenol** and its derivatives in addressing unmet medical needs.

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